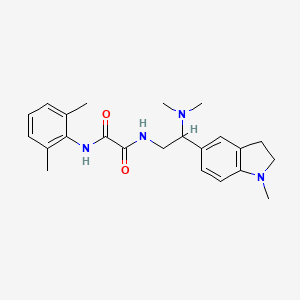

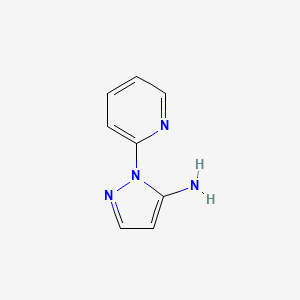

1-(Pyridin-2-yl)-1h-pyrazol-5-amine

Vue d'ensemble

Description

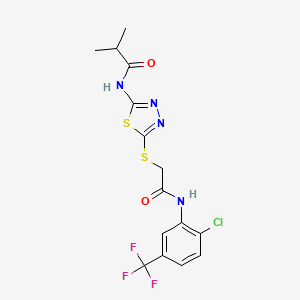

“1-(Pyridin-2-yl)-1h-pyrazol-5-amine” is a compound that contains a pyridine and a pyrazole ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyrazole ring is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of the pyridine and pyrazole rings. These rings may influence the compound’s reactivity and properties .Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, compounds containing pyridine and pyrazole rings are known to participate in a variety of chemical reactions. These can include electrophilic and nucleophilic substitutions, as well as various types of cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by factors like its molecular structure, the nature of its functional groups, and its overall polarity .Applications De Recherche Scientifique

Synthesis and Chemical Properties

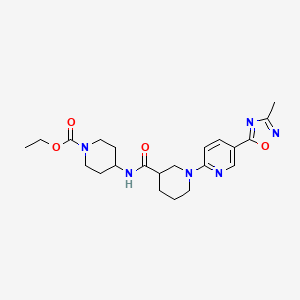

Kilogram-Scale Synthesis of Antibacterial Candidates : The compound has been used in the large-scale preparation of novel oxazolidinone antibacterial candidates. A key intermediate involving this compound was synthesized under optimized conditions, emphasizing its importance in the synthesis of pharmacologically relevant molecules (Yang et al., 2014).

One-Pot Multicomponent Chemical Synthesis : It has been utilized in a one-pot, four-component reaction to produce fully substituted pyrazolo[3,4-b]pyridine-5-carboxamide derivatives. This highlights its role in facilitating complex chemical reactions under mild conditions (Shaabani et al., 2009).

Molecular Design and Applications

Bridged Energetic Pyridines Derivatives : The compound is involved in designing bridged pyridine-based energetic derivatives. These designs are significant in the field of materials science, especially for applications requiring high energy materials (Zhai et al., 2019).

Fluorescent Properties and Phase Behavior : The synthesis and study of its complexes, such as with ZnCl2, have been explored. These complexes show unique fluorescent properties and phase transitions, indicating potential applications in sensing and materials science (Hiscock et al., 2019).

Medicinal Chemistry and Bioactivity

Synthesis and Bioactivity of Pyrazole Derivatives : Research has focused on synthesizing derivatives of this compound and evaluating their structures and bioactivities. This includes investigations into their potential antitumor, antifungal, and antibacterial properties (Titi et al., 2020).

Photoreactions in Pyrazolylpyridines : Studies on derivatives of this compound have revealed insights into various photoreactions like excited-state intramolecular and intermolecular proton transfers. These findings are significant in the context of photochemistry and molecular electronics (Vetokhina et al., 2012).

Advanced Material Science

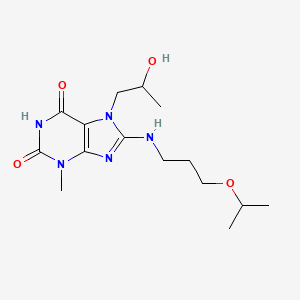

Gelation and Adsorption Properties : A derivative, N1,N3-bis[5-(pyridin-2-yl)-1H-pyrazole-3-yl]-terephthalamide (BPPTP), acts as a supergelator, demonstrating properties like gas adsorption and chemosensing in its gel state. This underscores its potential in material science applications (Sengupta & Mondal, 2016).

Polymerization and Oligomerization Catalyst : The compound has been used in nickel(II) catalyzed polymerization and oligomerization of ethylene, highlighting its role in industrial chemistry and polymer science (Obuah et al., 2014).

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with various proteins and enzymes, which could provide a basis for further investigation .

Biochemical Pathways

Related compounds have been shown to influence various biochemical pathways, suggesting that 1-(pyridin-2-yl)-1h-pyrazol-5-amine might have similar effects .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties, which could provide a basis for further investigation .

Result of Action

Related compounds have been shown to exhibit antifungal and fungicidal activities, suggesting that this compound might have similar effects .

Action Environment

The synthesis and activity of similar compounds have been studied under various conditions, which could provide insights into how environmental factors might influence the action of this compound .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-pyridin-2-ylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-7-4-6-11-12(7)8-3-1-2-5-10-8/h1-6H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDAANJYILKBKSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C(=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[4,4-difluoro-1-(2-hydroxyethyl)cyclohexyl]carbamate](/img/structure/B2875782.png)

![Methyl 4,5-dimethoxy-2-[2-(4-methylphthalazinylthio)acetylamino]benzoate](/img/structure/B2875785.png)

![1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-[5-(4-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]quinolin-4-one](/img/structure/B2875789.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2875791.png)

![N-[4-bromo-2-(4-chlorobenzoyl)phenyl]-2-chloroacetamide](/img/structure/B2875792.png)

![5-((3-Methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2875797.png)

![Methyl (3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2875800.png)